4-bromo-N'-propanoylbenzohydrazide
Description
4-Bromo-N'-propanoylbenzohydrazide is a benzohydrazide derivative characterized by a 4-bromo-substituted benzene ring conjugated to a propanoyl hydrazide group. These compounds are synthesized via condensation reactions between 4-bromobenzohydrazide and aldehydes or ketones, forming hydrazone linkages . Their structural versatility enables diverse applications, including antimicrobial agents, catalysts, and fluorescent materials.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-bromo-N//'-propanoylbenzohydrazide |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-9(14)12-13-10(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
HVOFATDTSZTQOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystallographic and Conformational Features
- 4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide (E-isomer) :
- 4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13) :
- 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide :
Table 1: Structural Parameters of Selected Analogs
Antifungal Activity
- D13 (4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide) :
Antibacterial Activity
- 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide: MIC: 3.13 μg/mL against E. coli and P. aeruginosa. Pyridine group enhances membrane penetration and interaction with bacterial enzymes .
- Cobalt(III) and Manganese(II) Complexes :
Catalytic Properties
- Oxidovanadium(V) Complexes: Ligands like 4-bromo-N'-(4-oxopentan-2-ylidene)benzohydrazide form octahedral vanadium complexes. Catalyze styrene epoxidation with high efficiency (70–85% yield), leveraging the hydrazone’s ONO donor sites .
Material Science
- 2-(4-Bromophenyl)-1,3,4-oxadiazole :
- Derived from 4-bromo-N'-(4-bromobenzoyl)benzohydrazide.
- Used in organic light-emitting diodes (OLEDs) due to high electron mobility and fluorescence .
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